molecular formula C6H14N2 B158491 (3R)-(+)-3-(Dimethylamino)pyrrolidine CAS No. 132958-72-6

(3R)-(+)-3-(Dimethylamino)pyrrolidine

Cat. No.: B158491
CAS No.: 132958-72-6
M. Wt: 114.19 g/mol
InChI Key: AVAWMINJNRAQFS-ZCFIWIBFSA-N
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Description

®-3-Dimethylaminopyrrolidine is a chiral amine that is widely used in organic synthesis. It is known for its ability to act as a ligand in asymmetric synthesis and as a catalyst in various chemical reactions. The compound is characterized by its pyrrolidine ring structure, which is substituted with a dimethylamino group at the third position. This unique structure imparts specific chemical properties that make it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Dimethylaminopyrrolidine typically involves the reaction of pyrrolidine with dimethylamine under controlled conditions. One common method includes the use of a chiral catalyst to ensure the production of the ®-enantiomer. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In industrial settings, ®-3-Dimethylaminopyrrolidine is produced through a multi-step process that includes the initial formation of the pyrrolidine ring followed by the introduction of the dimethylamino group. This process often involves the use of high-pressure reactors and specialized catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: ®-3-Dimethylaminopyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.

Scientific Research Applications

®-3-Dimethylaminopyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of various drugs, particularly those targeting neurological conditions.

    Industry: ®-3-Dimethylaminopyrrolidine is used in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which ®-3-Dimethylaminopyrrolidine exerts its effects is primarily through its role as a chiral ligand and catalyst. It interacts with various molecular targets, including enzymes and receptors, to facilitate specific chemical transformations. The compound’s unique structure allows it to form stable complexes with metal ions, which are crucial for catalytic activity.

Comparison with Similar Compounds

    (S)-3-Dimethylaminopyrrolidine: The enantiomer of ®-3-Dimethylaminopyrrolidine, which has different stereochemical properties.

    N-Methylpyrrolidine: A structurally similar compound with a single methyl group instead of a dimethylamino group.

    Pyrrolidine: The parent compound without any substituents.

Uniqueness: ®-3-Dimethylaminopyrrolidine is unique due to its chiral nature and the presence of the dimethylamino group, which imparts specific chemical properties. This makes it particularly valuable in asymmetric synthesis and as a catalyst in various chemical reactions.

Properties

IUPAC Name

(3R)-N,N-dimethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8(2)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAWMINJNRAQFS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374369
Record name (R)-3-Dimethylaminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132958-72-6
Record name (R)-3-Dimethylaminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-(+)-3-(Dimethylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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